Cas no 2680757-86-0 (benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate)
benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate
- EN300-28294201
- 2680757-86-0
-
- MDL: MFCD33475954
- Inchi: 1S/C13H12BrN3O2/c1-9-7-11(14)16-12(15-9)17-13(18)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16,17,18)
- InChI Key: WXTUOUQOMZNHTQ-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=NC(=N1)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 321.01129g/mol
- Monoisotopic Mass: 321.01129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 64.1Ų
benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28294201-0.05g |
benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate |
2680757-86-0 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
| Enamine | EN300-28294201-0.1g |
benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate |
2680757-86-0 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
| Enamine | EN300-28294201-0.25g |
benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate |
2680757-86-0 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
| Enamine | EN300-28294201-0.5g |
benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate |
2680757-86-0 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
| Enamine | EN300-28294201-1.0g |
benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate |
2680757-86-0 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
| Enamine | EN300-28294201-2.5g |
benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate |
2680757-86-0 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
| Enamine | EN300-28294201-5.0g |
benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate |
2680757-86-0 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
| Enamine | EN300-28294201-10.0g |
benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate |
2680757-86-0 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
| Enamine | EN300-28294201-1g |
benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate |
2680757-86-0 | 1g |
$770.0 | 2023-09-08 | ||
| Enamine | EN300-28294201-5g |
benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate |
2680757-86-0 | 5g |
$2235.0 | 2023-09-08 |
benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate
Introduction to Benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate (CAS No. 2680757-86-0)
Benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate, a compound with the chemical identifier CAS No. 2680757-86-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development.
The molecular structure of Benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate consists of a benzyl group attached to a carbamate moiety, which is further linked to a pyrimidine ring substituted with a bromine atom at the 4-position and a methyl group at the 6-position. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for the synthesis of novel therapeutic agents.
In recent years, there has been a growing interest in pyrimidine derivatives as pharmacophores due to their broad spectrum of biological activities. Pyrimidine-based compounds are known to exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for the treatment of diverse diseases, including cancer, inflammation, and infectious diseases. The introduction of substituents such as bromine and methyl groups into the pyrimidine ring can modulate the pharmacokinetic and pharmacodynamic properties of these compounds, enhancing their therapeutic efficacy.
One of the most compelling aspects of Benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate is its potential as a lead compound for drug discovery. The presence of both electrophilic and nucleophilic centers in its structure allows for facile modifications through various synthetic pathways. This flexibility enables medicinal chemists to explore different structural analogs, optimizing key pharmacophoric elements for improved bioavailability, target specificity, and metabolic stability.
Recent studies have highlighted the importance of carbamate-functionalized compounds in medicinal chemistry. Carbamate groups are known to participate in hydrogen bonding interactions, which can enhance binding affinity to biological targets. Additionally, carbamates have been shown to exhibit favorable pharmacokinetic profiles due to their stability under physiological conditions. These properties make Benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate an attractive candidate for further investigation as a potential drug candidate.
The synthesis of Benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate involves multi-step organic reactions that require precise control over reaction conditions. The bromination and methylation of the pyrimidine ring are critical steps that determine the final structure and activity of the compound. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.
In addition to its synthetic significance, Benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate has shown promise in preclinical studies as an inhibitor of specific enzymatic targets. For instance, derivatives of this compound have been found to inhibit kinases and other enzymes involved in cancer cell proliferation. These findings suggest that further exploration of this scaffold could lead to the development of novel anticancer agents with improved selectivity and reduced side effects.
The development of new therapeutic agents often involves extensive computational modeling and molecular docking studies to predict binding interactions between potential drugs and biological targets. Computational methods have been increasingly utilized to identify promising candidates for experimental validation. In the case of Benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate, computational studies have predicted favorable binding affinities with various protein targets, supporting its potential as a lead compound for drug discovery.
The pharmaceutical industry continues to invest heavily in research aimed at discovering new drugs with improved efficacy and safety profiles. Pyrimidine-based compounds like Benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate represent a critical area of focus due to their diverse biological activities and synthetic flexibility. As our understanding of disease mechanisms advances, so does our ability to design targeted therapies that address specific pathological processes.
In conclusion, Benzyl N-(4-bromo-6-methylpyrimidin-2-yl)carbamate (CAS No. 2680757-86-0) is a compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its observed biological activities, make it an attractive scaffold for designing novel therapeutic agents. Continued research into this compound and its derivatives is expected to yield valuable insights into disease mechanisms and lead to the development of new treatments that improve patient outcomes.
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